Benzobicyclon

Descripción general

Descripción

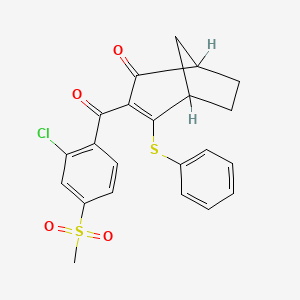

3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one is a carbobicyclic compound that is bicyclo[3.2.1]oct-3-en-2-one which is substituted at positions 3 and 4 by 2-chloro-4-(methylsulfonyl)benzoyl and phenylthio groups, respectively. It is a carbobicyclic compound, a cyclic ketone, an organic sulfide, a sulfone, a member of monochlorobenzenes and an aromatic ketone.

Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones de Benzobicyclon

This compound es un herbicida con un esqueleto único de biciclooctano, conocido por su actividad de amplio espectro y selectividad en los campos de arroz. A continuación, se presenta un análisis detallado de sus aplicaciones de investigación científica en diversos campos.

Control de malezas en el cultivo del arroz: This compound se utiliza principalmente en el cultivo del arroz (Oryza sativa) para controlar una amplia gama de malezas anuales de gramíneas, ciperáceas y de hoja ancha . Es particularmente eficaz contra Scirpus juncoides, una maleza problemática en los campos de arroz. El herbicida se puede aplicar desde la preemergencia hasta la postemergencia temprana a dosis de 200–300 g i.a./ha, ofreciendo una larga actividad residual y una excelente selectividad para el arroz transplantado o sembrado directamente .

Tolerancia y eficacia en relación con la etapa de crecimiento de la planta: La investigación ha demostrado que la eficacia de this compound está influenciada por la etapa de crecimiento de la planta y la expresión del gen Inhibidor del HPPD Sensible 1 (HIS1) . La tolerancia en el arroz depende de la presencia de un gen HIS1 funcional, y el nivel de sensibilidad puede variar entre los diferentes cultivares. Se ha observado que el crecimiento de las plantas se reduce aproximadamente en un 35% cuando las plantas de arroz están en la etapa de 2 a 3 hojas en comparación con la etapa de 5 a 6 hojas .

Investigación genética y resistencia a los herbicidas: En estudios genéticos, se ha confirmado que la tolerancia a this compound es un rasgo semidominante conferido por HIS1, basado en la respuesta intermedia de las plantas F1 heterocigotas para HIS1 . Este hallazgo es significativo para comprender la base genética de la resistencia a los herbicidas y para desarrollar estrategias para gestionar las malezas resistentes a los herbicidas.

Destino ambiental y ecotoxicología: This compound ha sido evaluado por su destino ambiental e impacto ecotoxicológico. Tiene un perfil favorable, lo que indica una baja toxicidad para los organismos no objetivo y una mínima persistencia ambiental. Esto convierte a this compound en un candidato adecuado para los programas integrados de manejo de malezas que apuntan a reducir la huella ecológica del uso de herbicidas .

Optimización de la aplicación de herbicidas: Se ha estudiado la expresión espaciotemporal de HIS1 en diferentes tipos de tejidos y etapas de crecimiento en el arroz. Comprender los patrones de expresión puede ayudar a optimizar el momento y la dosis de aplicación de this compound para maximizar su eficacia y minimizar el impacto en el cultivo .

Control de arroz maleza post-inundación no transgénico: This compound ofrece una opción de control post-inundación no transgénica para las poblaciones de arroz maleza que son sensibles al herbicida. Esto es particularmente útil en regiones donde los sistemas arroceros son resistentes a otros herbicidas como el quizalofop y la imidazolinona .

Modelado de la eficacia del herbicida: Se ha propuesto un modelo para predecir la eficacia de this compound en el arroz maleza, que es función de la zigosidad de HIS1 y la etapa de crecimiento en el momento de la aplicación. Este modelo puede guiar la aplicación de this compound para suprimir el arroz maleza con ≤2 hojas .

Mecanismo De Acción

Target of Action

Benzobicyclon primarily targets the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD plays a crucial role in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinones and tocopherols, compounds that are vital for photosynthesis and photoprotection in plants .

Mode of Action

This compound acts as a HPPD inhibitor . It is characterized by a unique bicyclooctane skeleton with a phenylthio-enol ether structure, acting as a chemical slow releaser of the triketone system during HPPD inhibition . This inhibition disrupts the tyrosine catabolism pathway, leading to a deficiency in plastoquinones and tocopherols, which in turn causes bleaching and death in susceptible plants .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tyrosine catabolism pathway . By inhibiting HPPD, this compound disrupts the production of plastoquinones and tocopherols. This disruption leads to the bleaching of plants, as these compounds are essential for photosynthesis and photoprotection .

Pharmacokinetics

It is known that this compound exhibits long residual activity against certain weeds at doses of 200–300g ai/ha .

Result of Action

This compound shows broad-spectrum activity against annual grass, sedge, and broadleaf weeds without causing phytotoxic injury to transplanted/direct-seeded rice . It is particularly effective against Scirpus juncoides, a problematic weed in paddy fields .

Action Environment

This compound is used as a post-flood weed control option in rice . Its efficacy is highly dependent on the application to flooded rice fields, which is necessary for its herbicidal activity . The compound has a wide application window and exhibits long residual activity, making it a favorable choice for use in various environmental conditions .

Análisis Bioquímico

Biochemical Properties

It is known that Benzobicyclon acts as a chemical slow releaser of the triketone system during p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition .

Cellular Effects

It is known to show broad-spectrum activity against annual grass, sedge, and broadleaf weeds without causing phytotoxic injury to transplanted/direct-seeded rice .

Molecular Mechanism

The molecular mechanism of this compound involves its unique structure acting as a chemical slow releaser of the triketone system during HPPD inhibition . This suggests that this compound may exert its effects at the molecular level through enzyme inhibition.

Temporal Effects in Laboratory Settings

This compound has been observed to exhibit long residual activity against Scirpus juncoides .

Metabolic Pathways

Given its role in HPPD inhibition, it may interact with enzymes involved in this pathway .

Propiedades

IUPAC Name |

3-(2-chloro-4-methylsulfonylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO4S2/c1-29(26,27)16-9-10-17(18(23)12-16)21(25)19-20(24)13-7-8-14(11-13)22(19)28-15-5-3-2-4-6-15/h2-6,9-10,12-14H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXCLRUCUMWJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057987 | |

| Record name | Benzobicyclon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156963-66-5 | |

| Record name | Benzobicyclon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156963-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzobicyclon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156963665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzobicyclon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.